Ser-His

Übersicht

Beschreibung

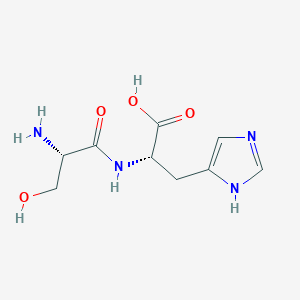

H-Ser-His-OH is a short peptide composed of the amino acids serine and histidine. It is an endogenous metabolite with hydrolysis cleavage activity . This compound is significant in various biological processes due to its ability to catalyze the hydrolysis of proteins and DNA .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: H-Ser-His-OH kann durch Festphasenpeptidsynthese synthetisiert werden. Diese Methode beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einen festen Träger gebunden ist. Der Prozess verwendet typischerweise Fmoc (9-Fluorenylmethyloxycarbonyl)-Chemie zum Schutz von Aminosäuren .

Industrielle Produktionsmethoden: Die industrielle Produktion von H-Ser-His-OH beinhaltet die Festphasenpeptidsynthese im großen Maßstab. Der Prozess ist automatisiert und auf hohe Ausbeute und Reinheit optimiert. Das Peptid wird dann vom festen Träger abgespalten und mittels Hochleistungsflüssigkeitschromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: H-Ser-His-OH durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Substitution.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Wasser oder Enzyme unter physiologischen Bedingungen.

Oxidation: Kann mit Oxidationsmitteln wie Wasserstoffperoxid durchgeführt werden.

Substitution: Umfasst nukleophile Substitutionsreaktionen mit Reagenzien wie Alkylhalogeniden.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören gespaltene Peptidfragmente und modifizierte Peptide mit veränderten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

H-Ser-His-OH hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung zur Untersuchung von Peptidhydrolyse und Katalyse verwendet.

Industrie: Wird bei der Entwicklung von peptid-basierten Katalysatoren und Biokatalysatoren eingesetzt.

5. Wirkmechanismus

H-Ser-His-OH übt seine Wirkung durch seine Hydrolyse-Spaltungsaktivität aus. Die Serin- und Histidinreste im Peptid wirken als Nukleophile und greifen Peptidbindungen in Proteinen und DNA an. Dieser Mechanismus ähnelt dem von Serinproteasen, die eine katalytische Triade verwenden, die Serin-, Histidin- und Aspartatreste umfasst .

Ähnliche Verbindungen:

Serinproteasen: Enzyme wie Trypsin und Chymotrypsin, die ebenfalls Serin in ihrem katalytischen Mechanismus verwenden.

Threoninproteasen: Enzyme, die Threonin als Nukleophil verwenden.

Cysteinproteasen: Enzyme, die Cystein als Nukleophil verwenden.

Einzigartigkeit: H-Ser-His-OH ist einzigartig aufgrund seiner Einfachheit als Dipeptid mit Hydrolyseaktivität. Im Gegensatz zu größeren Proteasen bietet es ein minimalistisches Modell, um die grundlegenden Aspekte der Peptidhydrolyse und Katalyse zu untersuchen .

Wirkmechanismus

H-Ser-His-OH exerts its effects through its hydrolysis cleavage activity. The serine and histidine residues in the peptide act as nucleophiles, attacking peptide bonds in proteins and DNA. This mechanism is similar to that of serine proteases, which use a catalytic triad involving serine, histidine, and aspartate residues .

Vergleich Mit ähnlichen Verbindungen

Serine Proteases: Enzymes like trypsin and chymotrypsin that also use serine in their catalytic mechanism.

Threonine Proteases: Enzymes that use threonine as a nucleophile.

Cysteine Proteases: Enzymes that use cysteine as a nucleophile.

Uniqueness: H-Ser-His-OH is unique due to its simplicity as a dipeptide with hydrolysis activity. Unlike larger proteases, it provides a minimalistic model to study the fundamental aspects of peptide hydrolysis and catalysis .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMPDHTZJJCGEI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426797 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67726-09-4 | |

| Record name | serylhistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Serylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{(3,5-dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic acid](/img/structure/B1353271.png)

![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)